molecular formula C10H13BrFNO2 B13071360 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol

Katalognummer: B13071360
Molekulargewicht: 278.12 g/mol
InChI-Schlüssel: XSZVTNCCGXZLNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol is an organic compound that features a bromine and fluorine substituted phenyl group attached to an amino propane-1,3-diol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzylamine and glycidol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 5-bromo-2-fluorobenzylamine is reacted with glycidol in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethanol
  • 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butane-1,3-diol
  • 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,2-diol

Uniqueness

2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and diol functional groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H13BrFNO2

Molekulargewicht

278.12 g/mol

IUPAC-Name

2-[(5-bromo-2-fluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13BrFNO2/c11-8-1-2-10(12)7(3-8)4-13-9(5-14)6-15/h1-3,9,13-15H,4-6H2

InChI-Schlüssel

XSZVTNCCGXZLNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CNC(CO)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.